

# Application Notes and Protocols: Creating Cellular Models to Study Hemoglobin Johnstown Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hemoglobin Johnstown*

Cat. No.: *B1176658*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Hemoglobin Johnstown** is a rare, high oxygen affinity hemoglobin variant resulting from a missense mutation in the  $\beta$ -globin gene (HBB). Specifically, it is characterized by a valine to leucine substitution at position 109 ( $\beta109$  Val  $\rightarrow$  Leu; p.Val110Leu). This alteration disrupts the  $\alpha 1\beta 1$  contacts in the deoxyhemoglobin conformation, shifting the equilibrium towards the high-affinity oxyhemoglobin state. Clinically, this leads to a left-shifted oxygen dissociation curve, reduced oxygen delivery to tissues, and compensatory erythrocytosis. Unlike many other hemoglobinopathies, **Hemoglobin Johnstown** is electrophoretically silent, making it undetectable by standard hemoglobin electrophoresis.

These application notes provide a comprehensive guide to creating and utilizing a cellular model of **Hemoglobin Johnstown** to study its function and evaluate potential therapeutic interventions. The protocols leverage the human erythroid progenitor cell lines HUDEP-2 or BEL-A and CRISPR/Cas9-mediated gene editing to introduce the specific HBB mutation.

## Data Presentation: Functional Parameters of Hemoglobin Johnstown

The primary functional consequence of the  $\beta109$  Val  $\rightarrow$  Leu mutation is a significant increase in hemoglobin's affinity for oxygen. This is quantitatively expressed as a decrease in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.

| Parameter                    | Normal<br>Hemoglobin A | Hemoglobin<br>Johnstown                                                                                                                                                             | Reference |
|------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| P50 (pH 7.4, 37°C)           | ~26.5 mmHg             | Significantly<br>Decreased (exact<br>value not consistently<br>reported in literature,<br>but expected to be in<br>the range of high-<br>affinity hemoglobins,<br>e.g., 12-20 mmHg) | [1][2]    |
| Oxygen Dissociation<br>Curve | Sigmoidal              | Left-shifted Sigmoidal                                                                                                                                                              | [3]       |
| Bohr Effect                  | Normal                 | Expected to be near-<br>normal                                                                                                                                                      | [4][5]    |
| 2,3-DPG Binding              | Normal                 | Potentially altered due<br>to conformational<br>changes, contributing<br>to higher oxygen<br>affinity.                                                                              | [4][5]    |
| Electrophoretic<br>Mobility  | Normal (Hb A)          | Indistinguishable from<br>Hb A                                                                                                                                                      | [3]       |
| Clinical Phenotype           | Normal                 | Compensatory<br>Erythrocytosis                                                                                                                                                      | [3][5]    |

## Experimental Protocols

### Generation of a Hemoglobin Johnstown Cellular Model via CRISPR/Cas9

This protocol describes the generation of a stable HUDEP-2 or BEL-A cell line expressing the **Hemoglobin Johnstown** mutation using CRISPR/Cas9 and a single-stranded oligodeoxynucleotide (ssODN) donor template.

### 1.1. Cell Culture and Maintenance:

- Cell Lines: HUDEP-2 (predominantly adult hemoglobin expression) or BEL-A (adult erythroid line).
- Expansion Medium (for HUDEP-2): StemSpan™ SFEM II supplemented with 1 µM dexamethasone, 1 µg/mL doxycycline, 50 ng/mL human stem cell factor (SCF), 3 IU/mL erythropoietin (EPO), and 1% penicillin-streptomycin.
- Expansion Medium (for BEL-A): IMDM supplemented with 3% human AB serum, 2% fetal bovine serum, 10 µg/mL insulin, 200 µg/mL transferrin, 3 IU/mL heparin, 10 ng/mL SCF, 1 ng/mL IL-3, 3 IU/mL EPO, and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO<sub>2</sub>. Subculture every 2-3 days to maintain a cell density between 0.2 x 10<sup>6</sup> and 1.0 x 10<sup>6</sup> cells/mL.

### 1.2. Design of CRISPR/Cas9 Reagents:

- Guide RNA (gRNA) Design: Design a gRNA targeting a region as close as possible to codon 109 of the HBB gene. The gRNA should have a high on-target score and minimal predicted off-target effects.
  - Target Sequence (near codon 109):...CCT GTC CTG GTT ATT... (Codon 109 is GTG for Valine)
  - Example gRNA Sequence (20 bp):GTCCTGGTTATCAACACTGG (This is an example and should be validated for specificity and proximity to the target).
- Single-Stranded Oligodeoxynucleotide (ssODN) Donor Template: Design a ~150-200 nucleotide ssODN with homology arms flanking the cut site. The ssODN will contain the desired GTG to TTG mutation at codon 109 to change Valine to Leucine. It is also recommended to introduce a silent mutation in the PAM site or gRNA seed region to prevent re-cutting by Cas9 after successful editing.

- Example ssODN sequence (centered on the mutation): ...[~75 bp 5' homology arm]...CCT GTC CTG TTG ATT AAC CAC ACC...[~75 bp 3' homology arm]...

### 1.3. Electroporation of HUDEP-2/BEL-A Cells:

- Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating recombinant Cas9 protein with the synthetic gRNA.
- Harvest cells in the exponential growth phase and wash with a suitable electroporation buffer.
- Resuspend the cells in the electroporation buffer and add the pre-formed RNP complex and the ssODN donor template.
- Electroporate the cells using a nucleofector device with a program optimized for hematopoietic stem and progenitor cells.
- After electroporation, transfer the cells to pre-warmed expansion medium and incubate.

### 1.4. Selection and Validation of Edited Clones:

- After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
- Expand the single-cell clones.
- Screen the clones for the desired mutation by PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing.
- Validate the expression of the mutant β-globin chain at the protein level by RP-HPLC (see Protocol 3).

## Erythroid Differentiation of Edited Cells

To study the function of **Hemoglobin Johnstown**, the edited progenitor cells must be differentiated into erythroblasts and reticulocytes.

### 2.1. Differentiation Medium:

- IMDM supplemented with 5% human AB serum, 10 µg/mL insulin, 330 µg/mL holo-transferrin, 2 IU/mL heparin, 10 ng/mL SCF, and 3 IU/mL EPO.

## 2.2. Differentiation Protocol:

- Wash the expanded, edited cells and resuspend them in the differentiation medium at a density of 0.2-0.5 x 10<sup>6</sup> cells/mL.
- Culture the cells for 7-10 days. Monitor the progression of differentiation every 2-3 days by morphology (May-Grünwald-Giemsa staining) and flow cytometry for erythroid markers (e.g., CD71, CD235a).
- Harvest cells at different stages of differentiation for functional assays.

## Functional Assays

### 3.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Globin Chain Analysis:

- Prepare cell lysates from differentiated erythrocytes by washing the cells in PBS and lysing with cold deionized water.
- Centrifuge the lysate to remove cell debris.
- Inject the supernatant onto a C4 reverse-phase HPLC column.
- Elute the globin chains using a gradient of acetonitrile in 0.1% trifluoroacetic acid.
- Detect the eluting chains by absorbance at 220 nm.
- Quantify the relative amounts of α-globin and β-globin (including the mutant β-Johnstown chain, which will co-elute with normal β-globin).

### 3.2. Oxygen Dissociation Curve (ODC) Measurement:

- Harvest differentiated erythrocytes and wash them in a suitable buffer.

- Use a dedicated instrument, such as a Hemox-Analyzer or a multi-well plate-based system, to measure the oxygen saturation of the hemoglobin at varying partial pressures of oxygen.
- The instrument will generate an ODC, from which the P50 value can be determined.
- Compare the ODC and P50 of the **Hemoglobin Johnstown**-expressing cells to that of wild-type control cells.

### 3.3. Heinz Body Staining:

While **Hemoglobin Johnstown** is not typically described as unstable, this assay can be used to assess for any secondary instability.

- Incubate fresh, differentiated erythrocytes with a supravital stain, such as crystal violet or new methylene blue, for 15-30 minutes at 37°C.
- Prepare a blood smear on a glass slide and allow it to air dry.
- Examine the smear under a light microscope. Heinz bodies will appear as small, round, purple-staining inclusions, often attached to the cell membrane.

## Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for creating and analyzing a cellular model of **Hemoglobin Johnstown**.



[Click to download full resolution via product page](#)

Caption: Physiological signaling cascade initiated by **Hemoglobin Johnstown**'s high oxygen affinity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mayocliniclabs.com](http://mayocliniclabs.com) [mayocliniclabs.com]
- 2. What is  $p_{50}$  [acute care testing.org](http://acute care testing.org)
- 3. Identification of high oxygen affinity hemoglobin variants in the investigation of patients with erythrocytosis | Haematologica [haematologica.org](http://haematologica.org)
- 4. UpToDate 2018 [doctorabad.com](http://doctorabad.com)
- 5. High-Oxygen-Affinity Hemoglobins—Case Series and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Application Notes and Protocols: Creating Cellular Models to Study Hemoglobin Johnstown Function]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176658#creating-cellular-models-to-study-hemoglobin-johnstown-function>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)